(3R)-3-hydroxy-L-aspartic acid

NMDA Receptor Agonism Enantiomeric Specificity Neuropharmacology

Acquire the authentic (3R)-3-hydroxy-L-aspartic acid (L-threo-β-hydroxyaspartic acid). This stereochemically pure isomer is essential for inhibiting serine racemase (KI=0.049 mM) and for use as a well-characterized EAAT substrate-type inhibitor (Ki=11-19 μM). Its negligible NMDA receptor agonism ensures clean experimental outcomes in neurochemistry and antibiotic discovery applications. Procure with confidence in batch-to-batch stereochemical fidelity.

Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
CAS No. 7298-98-8
Cat. No. B025993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-hydroxy-L-aspartic acid
CAS7298-98-8
Synonyms3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA
Molecular FormulaC4H7NO5
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
InChIKeyYYLQUHNPNCGKJQ-NHYDCYSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3R)-3-Hydroxy-L-aspartic Acid (CAS 7298-98-8)? A Stereochemically Defined Non-Proteinogenic Amino Acid for Research


(3R)-3-Hydroxy-L-aspartic acid, also known as L-threo-β-hydroxyaspartic acid, is a non-proteinogenic amino acid derivative characterized by a hydroxyl group at the C3 position of the L-aspartic acid backbone. This compound contains two chiral centers, resulting in four possible stereoisomers [1]. It is distinguished by its specific (3R) configuration, which confers unique biological activities not shared by its enantiomers or diastereomers. The compound is naturally produced by specific microorganisms and is utilized as a research tool in enzymology, neurochemistry, and antibiotic discovery .

Why (3R)-3-Hydroxy-L-aspartic Acid Cannot Be Substituted by Other 3-Hydroxyaspartate Isomers


The four stereoisomers of 3-hydroxyaspartic acid (3-HA) exhibit profoundly different, and sometimes opposing, biological functions [1]. This functional divergence is driven by stereospecific interactions with enzymes and receptors. For instance, the (3R) isomer (L-threo) acts as a potent inhibitor of excitatory amino acid transporters (EAATs) and serine racemase, while its diastereomer, the (3S) isomer (L-erythro), serves as a substrate for certain β-elimination reactions [2]. Similarly, the enantiomeric pair, D-erythro and L-erythro, show a 100-fold difference in potency as NMDA receptor agonists [3]. Therefore, substituting one isomer for another will yield completely different experimental outcomes, making the procurement of the precise, stereochemically defined (3R)-3-hydroxy-L-aspartic acid essential for reproducible research.

Quantitative Differentiation of (3R)-3-Hydroxy-L-aspartic Acid: Evidence for Scientific Selection


Differential NMDA Receptor Agonism: A 100-Fold Potency Gap Between Enantiomers

A direct head-to-head study comparing the enantiomers of erythro-3-hydroxyaspartate revealed a striking functional divergence at NMDA receptors. D-erythro-3-hydroxyaspartate was identified as a potent NMDA receptor agonist with an EC50 of 320 nM in rat hippocampal neurons. In contrast, the L-enantiomer, (3R)-3-hydroxy-L-aspartic acid, was approximately 100-fold less potent as an NMDA receptor agonist [1]. Both enantiomers exhibited substrate-like activity at EAAT1, 2, and 3, but the D-enantiomer showed a lower maximal effect than the L-enantiomer [1].

NMDA Receptor Agonism Enantiomeric Specificity Neuropharmacology

Serine Racemase Inhibition: (3R)-Isomer is a Potent Inhibitor, (3S)-Isomer is a Substrate

Mouse serine racemase (mSR) displays remarkable stereospecificity toward 3-hydroxyaspartate isomers. (3R)-3-hydroxy-L-aspartic acid (L-threo-3-hydroxyaspartate) acts as a potent competitive inhibitor of the racemization reaction, with a reported KI value of 0.049 mM, making it the most effective inhibitor of serine racemase reported at the time of the study [1]. In stark contrast, a simple inversion of the β-carbon configuration yields the (3S) isomer (L-erythro-3-hydroxyaspartate), which is not an inhibitor but an excellent substrate for the enzyme's β-elimination activity [1]. This demonstrates that the stereochemistry at the C3 position is the sole determinant of whether the molecule acts as an inhibitor or a substrate.

Serine Racemase Enzyme Inhibition β-Elimination D-Serine Metabolism

Enzymatic Specificity: L-erythro-3-hydroxyaspartate Ammonia-Lyase

The enzyme L-erythro-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.20), which catalyzes the irreversible conversion of its substrate to oxaloacetate and ammonium, is highly specific for (3R)-3-hydroxy-L-aspartate [1]. This enzyme, purified from Paracoccus denitrificans, does not act on other 3-hydroxyaspartate stereoisomers [1]. The reaction requires pyridoxal 5'-phosphate and divalent cations (Mg2+, Ca2+, or Mn2+) for optimal activity [1].

Ammonia-Lyase Enzyme Specificity Metabolic Pathway

Comparative EAAT Inhibition Potency: threo-Configuration is Crucial for High Potency

In a study comparing optically pure isomers of β-benzyloxyaspartate (TBOA), a classic EAAT blocker, the threo-isomers were consistently more potent inhibitors of EAAT1-3 than the corresponding erythro-isomers [1]. While (3R)-3-hydroxy-L-aspartic acid (the L-threo isomer) is a known EAAT inhibitor with reported Ki values of 11, 19, and 14 μM for EAAT1, EAAT2, and EAAT3 in HEK293 cells [2], this class-level trend indicates that if a researcher's primary goal is maximal EAAT inhibition, other threo-configured analogs might be more suitable. However, this lower potency at EAATs is precisely what defines (3R)-3-hydroxy-L-aspartic acid's unique value proposition: it is not a promiscuous, high-affinity EAAT blocker but a more selective tool with a distinct pharmacological fingerprint.

Glutamate Transporter EAAT Inhibitor Structure-Activity Relationship Neurochemistry

Key Application Scenarios for (3R)-3-Hydroxy-L-aspartic Acid


Selective Inhibition of Serine Racemase in D-Serine Metabolism Studies

For research investigating the role of D-serine as a co-agonist of NMDA receptors in synaptic plasticity, neurodevelopment, or neurological disorders, (3R)-3-hydroxy-L-aspartic acid is the preferred tool. Its potent inhibition of serine racemase (KI = 0.049 mM) [1] directly targets D-serine biosynthesis. Unlike its (3S) diastereomer, which acts as a substrate for the enzyme's β-elimination activity, the (3R) isomer provides a clear and specific mechanism for reducing endogenous D-serine levels without confounding substrate activity [1].

Functional Studies on Excitatory Amino Acid Transporters (EAATs) Requiring a Substrate with a Defined Non-Agonist Profile

In experiments aimed at dissecting the roles of EAAT1-3, (3R)-3-hydroxy-L-aspartic acid serves as a substrate-type inhibitor with well-characterized Ki values (11-19 μM) [2]. Crucially, its negligible potency as an NMDA receptor agonist—a 100-fold reduction compared to its D-enantiomer [3]—makes it a superior choice for studies where direct activation of ionotropic glutamate receptors would be a significant confounding variable. This allows for a cleaner interpretation of transporter-mediated effects on synaptic glutamate dynamics.

Enzymatic Synthesis and Biocatalysis with Stereospecific Ammonia-Lyases

The high specificity of L-erythro-3-hydroxyaspartate ammonia-lyase for (3R)-3-hydroxy-L-aspartate [4] enables its use in biocatalytic applications. This enzyme can be employed for the stereospecific synthesis or resolution of 3-hydroxyaspartate isomers, or as a detection module in biosensors for quantifying the (3R)-isomer in biological samples. This application is impossible with other stereoisomers that are not recognized by the enzyme.

Natural Product and Antibiotic Research: Identification and Biosynthesis of β-Hydroxylated Amino Acids

(3R)-3-hydroxy-L-aspartic acid is a key building block found in several bioactive natural products, including the potashchelins [5] and the antibiotic lanthiopeptin [6]. Procuring the authentic (3R) isomer is essential for confirming the structure of novel natural products by comparative analysis (e.g., Marfey's method) and for studying the stereospecific β-hydroxylase enzymes (e.g., PtcA) responsible for its biosynthesis [5].

Quote Request

Request a Quote for (3R)-3-hydroxy-L-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.